Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate
Brand Name: Vulcanchem
CAS No.: 1279872-65-9
VCID: VC8227101
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate

CAS No.: 1279872-65-9

Cat. No.: VC8227101

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate - 1279872-65-9

Specification

CAS No. 1279872-65-9
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h9,11H,5-8H2,1-4H3,(H,15,17)
Standard InChI Key KDZFHBXTEAFVLE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(=CC(=O)OC)CC1

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate, reflects its intricate architecture. Key features include:

  • A cyclohexylidene ring (a cyclohexane derivative with a double bond), which introduces rigidity and influences stereoelectronic properties.

  • A tert-butoxycarbonyl (Boc) group attached to the amino substituent, a common protecting group in peptide synthesis that enhances stability during reactions .

  • A methyl ester moiety at the terminal acetate, which can undergo hydrolysis or transesterification for further derivatization .

The SMILES notation O=C(OC)C=C1CCC(NC(OC(C)(C)C)=O)CC1\text{O=C(OC)C=C1CCC(NC(OC(C)(C)C)=O)CC1} and InChIKey KDZFHBXTEAFVLE-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry . The Boc group’s steric bulk and electron-withdrawing nature modulate reactivity, making the compound amenable to selective transformations while shielding the amine from undesired side reactions.

Synthesis and Characterization

Analytical Data

Critical characterization data include:

  • Spectroscopic Profiles: Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the Boc group’s tert-butyl protons (~1.4 ppm) and the methyl ester’s methoxy group (~3.6 ppm). Infrared (IR) spectroscopy would show stretches for the carbonyl groups (~1700 cm1^{-1}) and the Boc N-H bond (~3350 cm1^{-1}) .

  • Chromatographic Purity: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) data confirm molecular weight and purity, which suppliers report as ≥95% .

ActivityExample CompoundsMechanism/ApplicationRelevance to Target Compound
AntimicrobialBoc-protected β-lactamsInhibition of cell wall synthesisPotential for modified antibiotics
AnticancerCyclohexylidene-based kinase inhibitorsATP-competitive bindingScaffold for targeted therapies
Anti-inflammatoryBoc-amino-cyclohexane carboxylic acidsCOX-2 inhibitionTemplate for NSAID analogs

Derivatives with similar frameworks have shown promise in preclinical models, suggesting that methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexylidene)acetate could serve as a precursor for drug candidates . Further studies are needed to evaluate its efficacy, toxicity, and metabolic stability.

Applications in Chemical Synthesis

This compound’s utility lies in its role as a versatile building block:

  • Peptide Mimetics: The Boc group facilitates stepwise solid-phase peptide synthesis (SPPS), enabling the incorporation of non-natural amino acids into peptidomimetics .

  • Heterocycle Formation: The cyclohexylidene moiety can participate in Diels-Alder reactions or electrocyclizations to generate polycyclic structures relevant to natural product synthesis .

  • Prodrug Development: The methyl ester can be hydrolyzed to a carboxylic acid in vivo, making it a candidate for prodrug strategies aimed at improving bioavailability.

A case study involving analogous compounds demonstrated the synthesis of thrombin inhibitors via Pd-catalyzed cross-coupling reactions, highlighting the potential for medicinal chemistry applications .

SupplierPurityPackagingPrice (USD)Availability (2025)
Chemenu95%1 g$583Limited
Crysdot95%1 g$623Discontinued
AstaTech, Inc.Not specified50 mg$221.25In stock

Sources indicate regional disparities in availability, with Chinese suppliers like BLD Pharmatech and Shandong Chuangyingchemical offering bulk quantities for research use . Regulatory restrictions may apply due to its classification as a non-therapeutic compound.

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